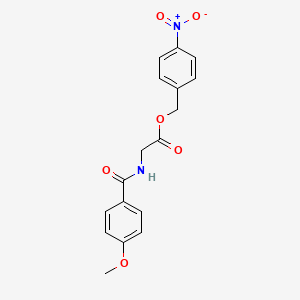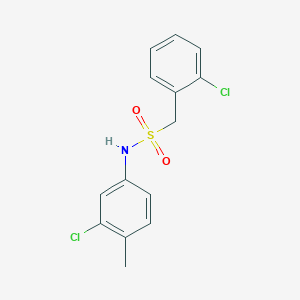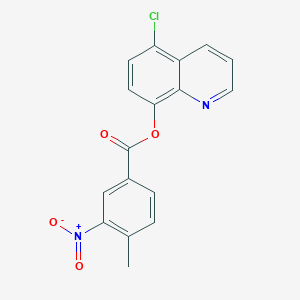
4-(benzyloxy)-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-N-(2-methoxyphenyl)benzamide, also known as BMB, is a synthetic compound that has gained attention in scientific research due to its potential applications in drug discovery and development. BMB belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide involves its ability to inhibit the activity of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which can result in the repression of gene expression. By inhibiting the activity of HDACs, 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide can lead to the increased expression of certain genes, which can have various physiological effects.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-(2-methoxyphenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of certain bacteria, and reduce inflammation in animal models. 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide has also been found to have potential applications in the treatment of neurological disorders, as it has been found to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, such as HDACs. This can allow researchers to study the effects of specific gene expression changes on various physiological processes. However, one limitation of using 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide in lab experiments is its potential toxicity, as it has been found to induce apoptosis in both cancer and normal cells.
Future Directions
There are several future directions for the study of 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide. One area of research is the development of more selective HDAC inhibitors, which can target specific HDAC isoforms. Another area of research is the study of the potential anti-inflammatory properties of 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide, as it has been found to reduce inflammation in animal models. Additionally, the potential applications of 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide in the treatment of neurological disorders, such as Alzheimer's disease, warrant further investigation.
Synthesis Methods
The synthesis of 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the reaction of 2-methoxybenzoic acid with thionyl chloride, which results in the formation of 2-methoxybenzoyl chloride. The next step involves the reaction of 2-methoxybenzoyl chloride with N-benzyl-4-aminobenzamide in the presence of triethylamine and dichloromethane. This reaction results in the formation of 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide as a white solid.
Scientific Research Applications
4-(benzyloxy)-N-(2-methoxyphenyl)benzamide has been found to have potential applications in drug discovery and development. It has been studied for its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide has also been studied for its potential anti-cancer properties, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-20-10-6-5-9-19(20)22-21(23)17-11-13-18(14-12-17)25-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYMUIVAIDDMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5843757.png)




![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)



![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)

![N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)
